REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=2[CH3:19])=[CH:5][CH:4]=1.[I:20]I.CO>[O-]S([O-])(=O)=O.[Ag+].[Ag+].C(OCC)(=O)C>[I:20][C:8]1[CH:7]=[C:6]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=2[CH3:19])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1] |f:3.4.5|
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Name
|
|
Quantity
|
470 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
466.3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
572.8 g
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ag+].[Ag+]
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Name
|
|
Quantity
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1000 mL
|
Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting solution was stirred for 3 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 10000-mL 4-necked round-bottom flask was placed
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with 3000/1500 mL of EtOAc/brine
|
Type
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FILTRATION
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Details
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The solid was filtered out
|
Type
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EXTRACTION
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Details
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The filtrate was extracted with 2×1000 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 630 g (crude) of methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate as a yellow solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C=CC1OC)C1=C(C=C(C=C1)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |